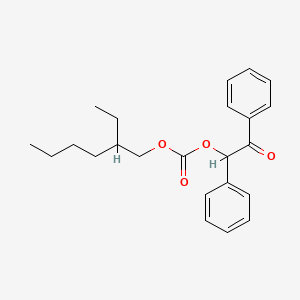
Helium--silver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helium–silver (1/1) is a unique compound formed by the combination of helium and silver ions This compound is notable for its applications in various scientific fields, particularly due to the distinct properties of helium and silver Helium, being a noble gas, is chemically inert, while silver is known for its excellent conductivity and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of helium–silver (1/1) typically involves the co-implantation of helium and silver ions into a substrate. One common method is the implantation of helium and silver ions into polycrystalline silicon carbide at elevated temperatures (around 350°C). This process involves the use of ion implantation techniques where helium ions are implanted at a specific energy level, followed by the implantation of silver ions .
Industrial Production Methods: Industrial production of helium–silver (1/1) is less common due to the specialized equipment and conditions required. the process generally involves the use of high-energy ion implantation systems and precise control of temperature and ion fluence to achieve the desired compound formation.
Analyse Chemischer Reaktionen
Types of Reactions: Helium–silver (1/1) primarily undergoes physical interactions rather than traditional chemical reactions due to the inert nature of helium. the presence of silver allows for some interesting interactions:
Oxidation and Reduction: Silver in the compound can participate in redox reactions, although helium remains inert.
Substitution: Silver ions can be substituted in various reactions, but helium does not participate in these reactions.
Common Reagents and Conditions:
Oxidizing Agents: Silver can react with oxidizing agents such as nitric acid.
Reducing Agents: Silver ions can be reduced using agents like sodium borohydride.
Major Products Formed: The major products depend on the specific reactions involving silver. For example, silver nitrate can be formed when silver reacts with nitric acid.
Wissenschaftliche Forschungsanwendungen
Helium–silver (1/1) has several applications in scientific research:
Chemistry: Used in studies involving ion implantation and material modification.
Biology: Silver’s antimicrobial properties make it useful in biological research, particularly in studying the effects of silver ions on microbial cells
Wirkmechanismus
The mechanism of action of helium–silver (1/1) primarily involves the properties of silver ions:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, generate reactive oxygen species (ROS), and interfere with cellular processes
Material Modification: Helium ions can create defects in materials, which can be beneficial for certain applications, such as enhancing the diffusion of silver ions.
Vergleich Mit ähnlichen Verbindungen
Helium Compounds: Helium forms very few compounds due to its inert nature. .
Silver Compounds: Silver forms numerous compounds, such as silver nitrate, silver chloride, and silver nanoparticles
Uniqueness of Helium–Silver (1/1): The combination of helium and silver in a single compound is unique due to the contrasting properties of the two elements. Helium’s inertness and silver’s reactivity and antimicrobial properties create a compound with distinct characteristics not found in other helium or silver compounds.
Eigenschaften
CAS-Nummer |
188603-15-8 |
|---|---|
Molekularformel |
AgHe |
Molekulargewicht |
111.871 g/mol |
IUPAC-Name |
helium;silver |
InChI |
InChI=1S/Ag.He |
InChI-Schlüssel |
FPQDUGZBUIHCCW-UHFFFAOYSA-N |
Kanonische SMILES |
[He].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
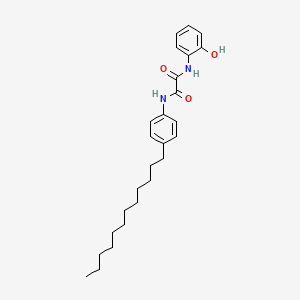
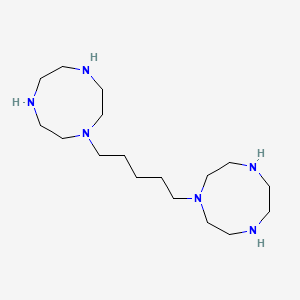

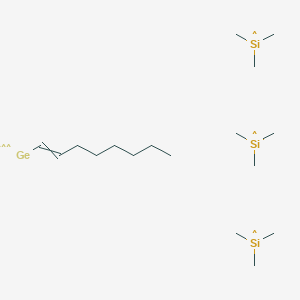


![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
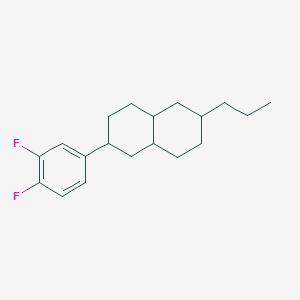
![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)
